
2-Ethoxy-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,4-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms. This compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ionic liquids as catalysts to enhance the efficiency and selectivity of the reaction . The process includes the cyclization of 1,2-propylene oxide and acetone in the presence of an ionic liquid catalyst and anhydrous zinc chloride .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine (Py).
Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, NH₃, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-Ethoxy-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups during chemical reactions . This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetal forms . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2,2,4-Trimethyl-1,3-dioxolane: Contains an additional methyl group compared to 2-Ethoxy-2,4-dimethyl-1,3-dioxolane.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
This compound is unique due to its ethoxy group, which imparts different chemical properties and reactivity compared to other dioxolanes. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further chemical transformations .
Properties
CAS No. |
61562-13-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethoxy-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
DFKNHUPSLGBJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


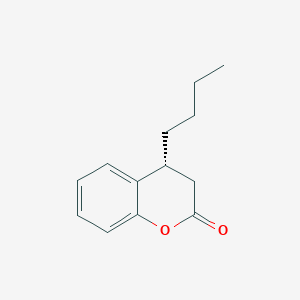
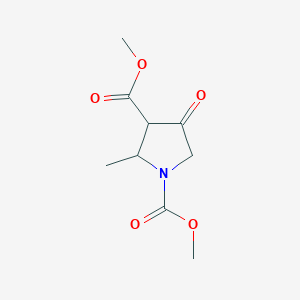
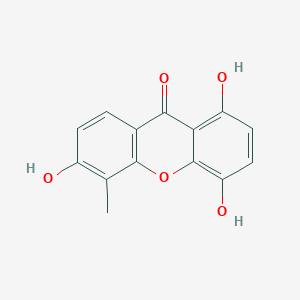
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
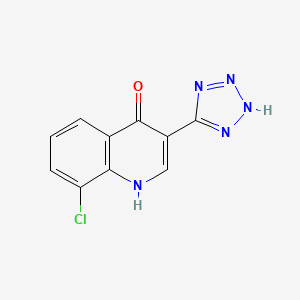
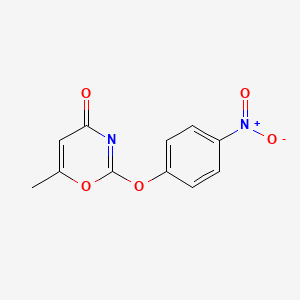
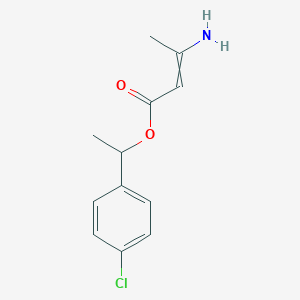
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

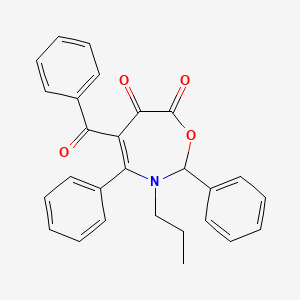
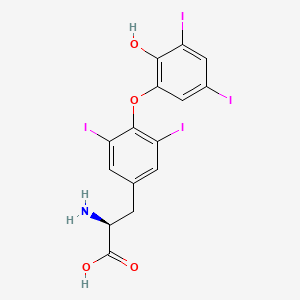
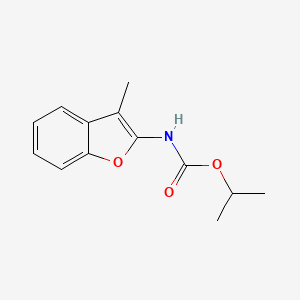
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
